molecular formula C24H17BrClN3O4S B10888725 5-(3-{(Z)-[1-(4-bromophenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)-2-chlorobenzoic acid

5-(3-{(Z)-[1-(4-bromophenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)-2-chlorobenzoic acid

Cat. No.: B10888725
M. Wt: 558.8 g/mol
InChI Key: STAVGTNYBDZTRS-GRSHGNNSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-{[1-(4-BROMOPHENYL)-4,6-DIOXO-2-THIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDEN]METHYL}-2,5-DIMETHYL-1H-PYRROL-1-YL)-2-CHLOROBENZOIC ACID is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a bromophenyl group, a thioxotetrahydropyrimidinylidene moiety, and a chlorobenzoic acid group, making it an interesting subject for scientific research.

Preparation Methods

The synthesis of 5-(3-{[1-(4-BROMOPHENYL)-4,6-DIOXO-2-THIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDEN]METHYL}-2,5-DIMETHYL-1H-PYRROL-1-YL)-2-CHLOROBENZOIC ACID involves multiple steps. One common synthetic route includes the following steps:

    Formation of the thioxotetrahydropyrimidinylidene moiety: This can be achieved by reacting 4-bromophenyl isothiocyanate with a suitable amine under reflux conditions.

    Introduction of the pyrrole ring: The intermediate is then reacted with 2,5-dimethylpyrrole in the presence of a base such as sodium hydride.

    Attachment of the chlorobenzoic acid group: The final step involves the coupling of the intermediate with 2-chlorobenzoic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

5-(3-{[1-(4-BROMOPHENYL)-4,6-DIOXO-2-THIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDEN]METHYL}-2,5-DIMETHYL-1H-PYRROL-1-YL)-2-CHLOROBENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The bromophenyl and chlorobenzoic acid groups can undergo nucleophilic substitution reactions with suitable nucleophiles, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

5-(3-{[1-(4-BROMOPHENYL)-4,6-DIOXO-2-THIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDEN]METHYL}-2,5-DIMETHYL-1H-PYRROL-1-YL)-2-CHLOROBENZOIC ACID has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: The compound could be investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 5-(3-{[1-(4-BROMOPHENYL)-4,6-DIOXO-2-THIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDEN]METHYL}-2,5-DIMETHYL-1H-PYRROL-1-YL)-2-CHLOROBENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific biological context and require further experimental investigation.

Comparison with Similar Compounds

5-(3-{[1-(4-BROMOPHENYL)-4,6-DIOXO-2-THIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDEN]METHYL}-2,5-DIMETHYL-1H-PYRROL-1-YL)-2-CHLOROBENZOIC ACID can be compared with other similar compounds, such as:

The uniqueness of 5-(3-{[1-(4-BROMOPHENYL)-4,6-DIOXO-2-THIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDEN]METHYL}-2,5-DIMETHYL-1H-PYRROL-1-YL)-2-CHLOROBENZOIC ACID lies in its specific combination of functional groups and its potential for diverse applications in scientific research.

Properties

Molecular Formula

C24H17BrClN3O4S

Molecular Weight

558.8 g/mol

IUPAC Name

5-[3-[(Z)-[1-(4-bromophenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]-2,5-dimethylpyrrol-1-yl]-2-chlorobenzoic acid

InChI

InChI=1S/C24H17BrClN3O4S/c1-12-9-14(13(2)28(12)17-7-8-20(26)18(11-17)23(32)33)10-19-21(30)27-24(34)29(22(19)31)16-5-3-15(25)4-6-16/h3-11H,1-2H3,(H,32,33)(H,27,30,34)/b19-10-

InChI Key

STAVGTNYBDZTRS-GRSHGNNSSA-N

Isomeric SMILES

CC1=CC(=C(N1C2=CC(=C(C=C2)Cl)C(=O)O)C)/C=C\3/C(=O)NC(=S)N(C3=O)C4=CC=C(C=C4)Br

Canonical SMILES

CC1=CC(=C(N1C2=CC(=C(C=C2)Cl)C(=O)O)C)C=C3C(=O)NC(=S)N(C3=O)C4=CC=C(C=C4)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.